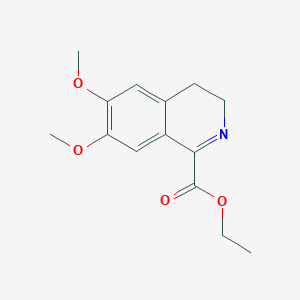

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-4-19-14(16)13-10-8-12(18-3)11(17-2)7-9(10)5-6-15-13/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCWPIJTPDRWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NCCC2=CC(=C(C=C21)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398895 | |

| Record name | Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13326-57-3 | |

| Record name | Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3,4-DIHYDRO-6,7-DIMETHOXY-1-ISOQUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another approach involves the Ni/Re-catalyzed reduction of 4-(3,4-dimethoxyphenyl)-tetrahydro-2H-pyran-4-carbonitrile, which is prepared by reacting (3,4-dimethoxyphenyl)-acetonitrile with 2,2’-dichlorodiethyl ether in toluene in the presence of sodium amide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like methylamine can be used to substitute the methoxy groups.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: N-methylcarboxamide derivatives.

Scientific Research Applications

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various isoquinoline derivatives.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic character is increased through quaternization, facilitating hydrogen migration and intermolecular hydride transfer . This process can lead to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

The biological and physicochemical properties of Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate are influenced by substituent variations at the 1-, 2-, and N-positions. Below is a systematic comparison with key analogs:

Structural Modifications and Physicochemical Properties

Key Observations :

- Solubility: Ethyl/methyl carboxylate esters improve aqueous solubility compared to non-esterified analogs (e.g., hydrochloride salts in ).

- Optical Activity : Chiral centers at the 1-position (e.g., in ) result in enantioselective biological effects, as seen in high ee values (93–97%) .

Antiviral Activity

- HIV-1 RT Inhibition: Derivatives with acetamide side chains (e.g., 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide) exhibit weak to moderate inhibition (IC₅₀: 50–100 μM). In contrast, bulkier substituents (e.g., aryl groups) reduce activity, suggesting steric hindrance at the enzyme active site .

- Structural Requirement : A free amide or carboxylate group at position 2 is critical for binding to RT’s hydrophobic pocket .

Antimicrobial and Antitumor Activity

- Pyrido[2,1-a]isoquinolines: Derivatives synthesized from 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile show broad-spectrum antimicrobial activity, with MIC values <10 μg/mL against Gram-positive bacteria .

- Cytotoxicity: Benzyl-substituted analogs (e.g., 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline) demonstrate selective cytotoxicity in prostate cancer cell lines (IC₅₀: 15–20 μM) .

Neurological Activity

- Salsolidine Analogs: The ethyl carboxylate derivative’s reduced form, salsolidine ((R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline), exhibits α-adrenergic receptor antagonism, highlighting the role of the 1-position in modulating neurotransmitter interactions .

Biological Activity

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to the isoquinoline family, which is known for various pharmacological effects. The compound can be synthesized through various methods and serves as an intermediate in the development of isoquinoline derivatives with enhanced biological activities. Its structure features two methoxy groups and a carboxylate moiety which contribute to its reactivity and biological profile.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticonvulsant Properties : Studies have indicated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline may possess anticonvulsant effects. These compounds are thought to interact with neurotransmitter systems to modulate excitability in neuronal pathways .

- Antitumor Activity : Research has shown that certain derivatives can inhibit cancer cell proliferation. For instance, a series of tetrahydroisoquinoline derivatives demonstrated cytotoxic activity against K562 cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like verapamil .

- Antimicrobial Effects : The compound's derivatives have been evaluated for their antimicrobial properties. Some studies report moderate antibacterial activity against various strains, indicating potential for development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Electrophilic Character : The compound's electrophilic nature allows it to engage in nucleophilic attacks on biological macromolecules, facilitating interactions that can lead to therapeutic effects.

- Interaction with Receptors : Isoquinoline derivatives often interact with neurotransmitter receptors and enzymes involved in metabolic pathways. For example, they may inhibit monoamine oxidase (MAO), impacting neurotransmitter levels and providing potential antidepressant effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives, this compound was found to exhibit significant antitumor properties. Specifically, compounds derived from this scaffold were tested against K562 cell lines (a model for chronic myeloid leukemia). The results indicated that several derivatives had IC50 values ranging from 0.65 μM to 0.96 μM, demonstrating potency comparable to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate and its derivatives?

- Methodology : The compound and its analogs are typically synthesized via cyclization reactions. For example, reacting 3,4-dihydroisoquinoline precursors with acetonitrile derivatives or alkylating agents like DMFDMA (dimethylformamide dimethyl acetal) can yield enaminonitrile intermediates, which are further functionalized . Optimized protocols involve refluxing in aprotic solvents (e.g., toluene) under nitrogen to prevent hydrolysis of reactive intermediates .

- Key Challenges : Hydrolysis of intermediates in protic solvents necessitates strict control of reaction conditions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodology : Analytical techniques include:

- HPLC/MS : To assess purity and detect byproducts.

- NMR Spectroscopy : Dihedral angles and coupling constants (e.g., H and C NMR) confirm stereochemistry and substituent positions .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–N: 1.47 Å) and torsion angles (e.g., C12B–C1B–C2B–C7B: 151.40°) .

Q. What pharmacological activities are associated with this scaffold?

- Methodology : Derivatives are screened for bioactivity via:

- P-Glycoprotein (P-gp) Inhibition Assays : Compounds like Tariquidar (containing the 6,7-dimethoxy-3,4-dihydroisoquinoline core) reverse multidrug resistance in cancer cells by blocking drug efflux .

- In Vitro Cytotoxicity Tests : IC values are determined using MTT assays on resistant cell lines (e.g., KB-V1) .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of intermediates during synthesis?

- Mechanistic Insight : Electron-withdrawing groups (e.g., nitriles) stabilize enaminonitrile intermediates by resonance, as seen in the hydrolysis susceptibility of intermediates like compound 5 in . Computational studies (DFT) can map charge distribution to predict reactivity .

- Data Contradictions : Discrepancies in reaction yields may arise from competing pathways (e.g., hydrolysis vs. cyclization), resolved via kinetic studies under varying temperatures and solvent polarities .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?

- Methodology : Chiral auxiliaries (e.g., (1S,3S)-methyl esters) or catalytic asymmetric hydrogenation using Rh(I) complexes achieve enantiomeric excess (>90%). X-ray data (e.g., C10B–O1B torsion: −115.11°) guide chiral center assignments .

- Challenges : Racemization during recrystallization requires low-temperature crystallization in ethanol/methanol mixtures .

Q. How does isotopic labeling (e.g., deuteration) impact pharmacological profiling?

- Case Study : Deuteration at methoxy groups (e.g., CD substitution) enhances metabolic stability. Synthesis involves deuterated methanol (CDOD) in methylation steps, confirmed via H NMR and high-resolution MS .

- Analytical Validation : Isotopic purity (>98%) is verified using LC-MS with deuterium-specific fragmentation patterns .

Q. What structural modifications improve P-gp inhibition potency while reducing off-target effects?

- SAR Analysis : Introducing triazole or phthalazine moieties at the ethyl carboxylate position (e.g., compound 7h in ) enhances binding to P-gp’s transmembrane domains. Docking simulations (AutoDock Vina) correlate substituent bulkiness with IC values (e.g., 0.2 μM for 7h ) .

- Contradictions : Some derivatives show reduced potency despite favorable steric parameters, suggesting polar interactions (e.g., hydrogen bonding) are critical .

Data Analysis and Troubleshooting

Q. How are conflicting crystallographic data resolved for structurally similar analogs?

- Methodology : SHELXL refinement tools cross-validate data using R-factors (<0.05) and residual density maps. For example, merged data for required iterative refinement to resolve disorder in phenyl ring orientations .

- Software Tips : SHELXPRO interfaces with Coot for manual adjustment of torsion angles in low-resolution datasets .

Q. What analytical workflows address low yields in large-scale syntheses?

- Optimization Steps :

Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps.

Process Monitoring : In-line FTIR tracks intermediate formation (e.g., enaminonitrile peaks at 2200 cm) .

Byproduct Recycling : Unreacted starting materials are recovered via column chromatography (silica gel, CHCl/MeOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.